molecular formula C9H10FNO4 B8673039 4-Fluoro-2-(2-methoxyethoxy)-1-nitrobenzene

4-Fluoro-2-(2-methoxyethoxy)-1-nitrobenzene

Cat. No.: B8673039
M. Wt: 215.18 g/mol
InChI Key: QSWFKHFKRPAQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(2-methoxyethoxy)-1-nitrobenzene is a useful research compound. Its molecular formula is C9H10FNO4 and its molecular weight is 215.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10FNO4

Molecular Weight

215.18 g/mol

IUPAC Name

4-fluoro-2-(2-methoxyethoxy)-1-nitrobenzene

InChI

InChI=1S/C9H10FNO4/c1-14-4-5-15-9-6-7(10)2-3-8(9)11(12)13/h2-3,6H,4-5H2,1H3

InChI Key

QSWFKHFKRPAQLI-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-ethanol in 4 ml dry THF, was added tert-butoxide (378 mg, 3.37 mmol) at 0° C. The resulting mixture was added dropwise to the solution of 2,4-difluoro-1-nitro-benzene (536 mg, 3.37 mmol) in 5 ml dry THF at 0° C. The mixture was stirred at 0° C. for 30 minutes, then diluted with ethyl acetate and washed with brine. The organic layers were combined and concentrated in vacuo to give 4-Fluoro-2-(2-methoxy-ethoxy)-1-nitro-benzene. 4-Fluoro-2-(2-methoxy-ethoxy)-1-nitro-benzene (1.35 g, 6.3 mmol) was treated with p-methoxybenzylamine (1.64 mL, 12.6 mmol) in dimethyl sulfoxide at 80° C. in a sealed tube for 4 hr. After work up with ethyl acetate and water isolated N-(4-methoxybenzyl)3-(2-methoxyethoxy)-4-nitrobenzenamine intermediate. RP-HPLC: 2.13 min; ES-MS (M+H)+=346; To this intermediate added trifluoroacetic acid and heated the reaction mixture at 80° C. for 1 hr to deprotect the p-methoxybenzyl functionality to give final product 3-(2-methoxyethoxy)-4-nitobenzenamine. RP-HPLC: 1.14 min; ES-MS (M+H)+=213; 1H-NMR (MeOH-d4) δ (ppm): 3.4 (s, 3 H), 3.8 (t, 2 H), 4.10 (t, 2 H), 6.2 (dd, 1 H), 6.26 (d, 1 H), 7.76 (d, 1 H).
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378 mg
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4 mL
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536 mg
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5 mL
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